1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-ethyl-5-(oxan-4-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-10(13)7-9(11-12)8-3-5-14-6-4-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
LXAXEFIMBQLLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 3 Oxan 4 Yl 1h Pyrazol 5 Ol
Classical and Contemporary Approaches to Pyrazolone (B3327878) Synthesis
The synthesis of the pyrazole (B372694) core is a well-documented field, with the Knorr pyrazole synthesis, first reported in 1883, remaining a foundational method. mdpi.com This approach, involving the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives, is a straightforward and rapid pathway to polysubstituted pyrazoles. mdpi.com Contemporary methods have built upon this classical foundation, introducing new catalysts, reaction conditions, and functionalization strategies to improve efficiency, yield, and regioselectivity.
The most prominent and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govbeilstein-journals.org This reaction acts as a [3+2] cycloaddition, where the hydrazine provides two nitrogen atoms and the dicarbonyl compound provides a three-carbon backbone to form the five-membered heterocyclic ring. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl starting materials. nih.gov For the synthesis of 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL, the key starting materials would be N-ethylhydrazine and a 1,3-dicarbonyl compound bearing an oxan-4-yl group, such as an oxane-substituted β-ketoester.
The efficiency of pyrazolone synthesis via cyclocondensation is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize yields and control regioselectivity, which is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. mdpi.com The choice of solvent, catalyst, and temperature plays a crucial role. While traditional methods often employ reflux in solvents like ethanol, modern approaches have introduced catalysts such as nano ZnO and L-proline in aqueous media. researchgate.net Solvent-free conditions, often coupled with microwave irradiation, have emerged as a green and efficient alternative, sometimes leading to better yields and avoiding side reactions. researchgate.net The optimization aims to facilitate the key steps of condensation and cyclization while minimizing the formation of isomeric byproducts.
Table 1: Influence of Reaction Conditions on Pyrazolone Synthesis
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Catalyst | Acidic (e.g., HCl, H₂SO₄) | Promotes dehydration step |
| Basic (e.g., Et₃N, K₂CO₃) | Facilitates initial nucleophilic attack | |
| Heterogeneous (e.g., nano ZnO) | Eases product separation, often environmentally benign researchgate.net | |
| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Common solvent, facilitates proton transfer |
| Aqueous Media | Considered a "green" solvent alternative researchgate.net | |
| Solvent-Free | Reduces environmental impact, can increase reaction rate researchgate.net | |
| Energy Source | Thermal Reflux | Classical method, prolonged reaction times |
| Microwave Irradiation | Can significantly reduce reaction times and improve yields researchgate.net |
The reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine, such as N-ethylhydrazine, is mechanistically complex and can lead to a mixture of two regioisomers. researchgate.net The generally accepted mechanism involves several key steps. researchgate.net
Initially, the more nucleophilic nitrogen of N-ethylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration. The process can proceed through different intermediates, such as a 5-hydroxy-Δ2-pyrazoline or a key 3,5-dihydroxypyrazolidine intermediate. researchgate.net The stability of these intermediates and the kinetics of their dehydration ultimately control which of the two possible pyrazole regioisomers is formed as the major product. researchgate.net The regioselectivity is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov
To arrive at the specific structure of this compound, specific functional groups must be present at the N1 and C3 positions. These can be introduced either by using appropriately substituted starting materials in the initial cyclocondensation or by post-synthesis modification of a simpler pyrazole core.
The ethyl group at the N1 position can be introduced in two primary ways. The most direct method is to use N-ethylhydrazine as the hydrazine component in the initial Knorr synthesis. This incorporates the ethyl group from the outset.
Alternatively, one could start with an NH-pyrazole and introduce the ethyl group via N-alkylation. This reaction typically involves deprotonating the pyrazole nitrogen with a base, followed by the addition of an ethylating electrophile like an ethyl halide. semanticscholar.org However, the alkylation of unsymmetrical pyrazoles can produce a mixture of N1 and N2-alkylated isomers. mdpi.com The regioselectivity of this process is a critical consideration and is often controlled by steric factors; the alkylating agent tends to react at the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com Various methods, including phase transfer catalysis, have been developed to achieve high yields and selectivity in N-alkylation reactions. researchgate.net
Table 2: Common Reagents for N1-Alkylation of Pyrazoles
| Reagent Class | Examples | Typical Conditions |
|---|---|---|
| Alkyl Halides | Ethyl iodide, Ethyl bromide | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) researchgate.net |
| Sulfates | Diethyl sulfate | Base in an appropriate solvent |
| Trichloroacetimidates | Ethyl trichloroacetimidate | Brønsted acid catalyst (e.g., camphorsulfonic acid) semanticscholar.orgmdpi.com |
| Phase Transfer Catalysis | Ethyl halide | Base (e.g., K₂CO₃) with a phase transfer catalyst (e.g., 18-crown-6) researchgate.net |
The introduction of the oxan-4-yl group at the C3 position is most efficiently accomplished by selecting a 1,3-dicarbonyl starting material that already contains this cyclic ether moiety. Direct C-H functionalization or substitution at the C3 position of a pre-formed pyrazolone ring is possible but often requires more complex, multi-step synthetic sequences.
The preferred strategy involves the Knorr cyclocondensation using a β-ketoester such as ethyl 3-(oxan-4-yl)-3-oxopropanoate. In this precursor, the oxan-4-yl group is attached to the carbonyl carbon that will become the C3 position of the resulting pyrazole ring. The reaction of this specific β-ketoester with N-ethylhydrazine would directly yield the target molecule, this compound, in a single cyclization step, ensuring the correct placement of the C3-substituent.
Functionalization Strategies for the Pyrazole Core
Introduction of Hydroxyl at C5 (Pyrazol-5-ol Tautomerism)
The hydroxyl group at the C5 position of the pyrazole ring is a result of prototropic tautomerism. Pyrazol-5-ones can exist in three principal tautomeric forms: the OH form (A, 1H-pyrazol-5-ol), the CH form (B, 2,4-dihydro-3H-pyrazol-3-one), and the NH form (C, 1,2-dihydro-3H-pyrazol-3-one). clockss.org The predominance of any single tautomer is influenced by factors such as the nature of substituents, the solvent, and whether the compound is in a solution or solid state. clockss.orgnih.gov
For 1-substituted pyrazol-5-ones like this compound, the equilibrium primarily involves the OH and CH forms. The introduction of the hydroxyl at C5 is therefore not a distinct reaction step but rather the establishment of this tautomeric equilibrium upon the formation of the pyrazole ring. tandfonline.com In many nonpolar solvents, the hydroxyl (or enol) form is favored, often stabilized by the formation of hydrogen-bonded dimers. nih.gov Spectroscopic methods, particularly NMR, are crucial for determining the tautomeric form present under specific conditions. clockss.orgnih.gov
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more environmentally benign processes. nih.govrsc.org These principles are highly applicable to the synthesis of pyrazole derivatives, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. researchgate.net The twelve principles of green chemistry, including waste prevention and atom economy, provide a framework for developing more sustainable synthetic routes. greenchemistry-toolkit.org
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. sci-hub.sescispace.com The synthesis of pyrazoles can be adapted to use greener alternatives.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent medium for many organic reactions, including the synthesis of pyrazoles. researchgate.netthieme-connect.com
Solvent-Free Conditions: Reactions can be conducted without a solvent, often by grinding the reactants together (mechanochemistry) or by heating them in a neat mixture. researchgate.netnih.govresearchgate.net This approach significantly reduces waste and simplifies product purification. sci-hub.se
Ionic Liquids: These salts, which are liquid at low temperatures, are considered greener solvents due to their low volatility and high thermal stability, minimizing their release into the environment. nih.gov
Table 1: Comparison of Solvent Systems in Pyrazole Synthesis
| Solvent System | Advantages | Disadvantages |
|---|---|---|
| Traditional Organic Solvents | Good solubility for reactants | Often volatile, toxic, and flammable; generates hazardous waste |
| Water | Environmentally benign, inexpensive, non-flammable researchgate.net | Poor solubility for nonpolar reactants; may require higher temperatures |
| Solvent-Free (Grinding) | Reduces waste, simple workup, often faster reaction times researchgate.netresearchgate.net | Not suitable for all reaction types; potential for localized overheating |
| Ionic Liquids | Low volatility, recyclable, thermally stable nih.gov | Higher cost, potential toxicity, viscosity can be an issue |
Catalytic Approaches (e.g., Metal-Organic Frameworks, Organocatalysis)
Catalysts are fundamental to green chemistry as they increase reaction efficiency and can be used in small amounts, reducing waste.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with well-defined active sites, making them ideal candidates for heterogeneous catalysis. nih.gov Their stability and tunable properties allow for their use in reactions like the synthesis of pyrazole derivatives, where they can be easily separated from the reaction mixture and reused. nih.govacs.orgrsc.org Bimetallic MOFs, in particular, can exhibit enhanced stability and synergistic catalytic effects. nih.gov
Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals. Organocatalysts can be highly effective in promoting the reactions needed for pyrazole synthesis.
The use of these catalytic systems aligns with green chemistry principles by improving atom economy and facilitating catalyst recycling. digitellinc.com
Microwave-Assisted and Ultrasonic-Assisted Syntheses
Alternative energy sources are a cornerstone of green synthetic methods, often leading to dramatically reduced reaction times and increased yields. eurekaselect.combenthamdirect.comrsc.org
Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat the reaction mixture directly and uniformly. rsc.org This often leads to a significant reduction in reaction time, decreased energy consumption, and cleaner reactions with higher yields compared to conventional heating methods. eurekaselect.comresearchgate.net Microwave-assisted synthesis can also enable the use of solvent-free conditions. rsc.orgresearchgate.net
Ultrasonic-Assisted Synthesis: Sonication, the application of ultrasound, can enhance reaction rates through the phenomenon of acoustic cavitation. eurekaselect.combenthamdirect.com It is a valuable alternative for processes that require milder conditions than microwave irradiation. rsc.org
Table 2: Efficacy of Energy-Efficient Synthetic Techniques for Pyrazoles
| Technique | Key Advantages | Typical Reaction Time |
|---|---|---|
| Conventional Heating | Well-established, simple equipment | Hours to days |
| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields, improved selectivity eurekaselect.combenthamdirect.comresearchgate.net | Minutes |
| Ultrasonic Irradiation | Milder conditions, enhanced reaction rates eurekaselect.comrsc.org | Minutes to hours |
Regioselective Synthesis of this compound Isomers
The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomers. Controlling the placement of substituents on the pyrazole ring is a critical challenge in synthesis. mdpi.com
Control of Substitution Patterns on the Pyrazole Ring
The regioselectivity of the pyrazole synthesis is primarily dictated by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons. mdpi.com For the synthesis of this compound, the desired outcome requires the nitrogen atom bearing the ethyl group to become N1 of the pyrazole ring.
Several factors influence this regioselectivity:
Reaction Conditions: The pH of the reaction medium is crucial. Acidic conditions can favor the attack of the less substituted nitrogen of the hydrazine, while basic conditions might favor the other isomer.
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the hydrazine (ethyl group) and the β-ketoester (oxanyl group) can direct the cyclization to preferentially form one isomer over the other. nih.gov Electron-donating or withdrawing groups can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby influencing the reaction pathway. nih.govnih.gov
By carefully selecting the reaction conditions and starting materials, it is possible to achieve a highly regioselective synthesis of the desired 1,3,5-substituted pyrazole isomer. nih.govnih.govrsc.orgresearchgate.net
Stereochemical Control in Oxan-4-yl Introduction
The synthesis of this compound presents a significant challenge in controlling the stereochemistry at the C4 position of the oxane ring, particularly if chiral derivatives are desired. The introduction of the oxan-4-yl group onto the pyrazole core typically involves the reaction of a pyrazolone intermediate with a suitable oxane-containing electrophile or a cyclization strategy where the oxane ring is formed in situ. Achieving stereocontrol in this process is crucial for producing enantiomerically pure or enriched final compounds, which is often a requirement for biologically active molecules.
Several strategies can be employed to control the stereochemistry during the introduction of the oxan-4-yl moiety. These methodologies often rely on asymmetric catalysis or the use of chiral auxiliaries.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. rwth-aachen.de For the synthesis of a molecule like this compound, a potential strategy involves the Michael addition of a pyrazolone precursor to an α,β-unsaturated aldehyde or ketone that contains the core structure of the oxane ring. Chiral secondary amines, such as those derived from proline, or squaramide-based catalysts can be used to induce stereoselectivity. rwth-aachen.de The catalyst forms a chiral iminium ion with the unsaturated carbonyl compound, which then directs the nucleophilic attack of the pyrazolone from a specific face, leading to the formation of one enantiomer in excess. The subsequent cyclization and reduction steps would yield the desired stereochemically defined oxane ring.
Metal Catalysis: Transition metal-catalyzed reactions offer another avenue for stereochemical control. A silver-catalyzed hydroalkoxylation, following an initial Michael addition, has been used in the synthesis of pyrano-annulated pyrazoles, demonstrating a method to form the heterocyclic ether ring with stereocontrol. rwth-aachen.de This approach could be adapted by using a linear substrate that cyclizes to form the oxan-4-yl substituent.
Chiral Pool Synthesis: An alternative approach involves starting with a stereochemically pure building block from the chiral pool. For instance, a derivative of tetrahydro-4H-pyran-4-one with a predefined stereocenter could be utilized as the starting material. The pyrazole ring would then be constructed onto this chiral scaffold. This method avoids the need for an asymmetric induction step in the key bond-forming reaction that attaches the oxane ring, as the stereochemistry is already embedded in the precursor.
The effectiveness of these methods can be highly dependent on the specific substrates, catalysts, and reaction conditions. Optimization is often required to achieve high yields and stereoselectivities (diastereomeric ratio or enantiomeric excess).
Table 1: Comparison of Asymmetric Strategies for Introducing Cyclic Moieties in Pyrazole Synthesis
| Strategy | Catalyst/Auxiliary | Key Reaction Type | Typical Stereoselectivity | Reference Principle |
|---|---|---|---|---|
| Organocatalysis | Chiral Squaramide | Michael Addition | 85-99% ee | rwth-aachen.de |
| Metal Catalysis | Silver (I) Triflate | Hydroalkoxylation | High dr | rwth-aachen.de |
Scale-Up Considerations and Process Chemistry for Industrial Applications
The transition from a laboratory-scale synthesis of this compound to an industrial-scale process involves addressing several critical challenges related to safety, cost-effectiveness, efficiency, and environmental impact. Process chemistry focuses on developing a robust, scalable, and sustainable manufacturing route.
Route Scouting and Optimization: The initial synthetic route developed in a research setting may not be suitable for large-scale production. For instance, the classic Knorr cyclocondensation of β-ketoesters with hydrazine derivatives is a common method for pyrazole synthesis. organic-chemistry.orgorientjchem.org For the target molecule, this would involve reacting ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate with ethylhydrazine. However, reagents like hydrazine derivatives can be hazardous, and reactions requiring cryogenic temperatures or expensive metal catalysts are often avoided in large-scale manufacturing. mdpi.com Process chemists would explore alternative routes, such as multi-component reactions (MCRs) which can improve atom economy and reduce the number of unit operations. rsc.org
Continuous Flow Chemistry: A significant advancement in process chemistry is the adoption of continuous flow manufacturing. mdpi.comnih.gov This technology offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates. By conducting the reaction in a continuous stream through a reactor coil, heat transfer is significantly improved, allowing for better temperature control and safer operation at elevated temperatures and pressures. nih.gov This can dramatically reduce reaction times from hours to minutes. mdpi.com For the synthesis of this compound, a multi-step continuous flow setup could be designed where the initial condensation to form the pyrazole core and subsequent functionalization steps occur in sequential reactor modules, minimizing manual handling and isolation of intermediates. nih.gov
Process Mass Intensity (PMI): A key metric for evaluating the greenness of a chemical process is the Process Mass Intensity (PMI), which is the total mass of materials (raw materials, solvents, reagents) used to produce a certain mass of the final product. A major goal in scale-up is to reduce the PMI. This is achieved by minimizing the use of solvents, using reagents in stoichiometric amounts, and developing efficient work-up and purification procedures. Telescoping, where multiple reaction steps are performed in a single pot without isolating intermediates, is a common strategy to reduce solvent usage and waste generation. researchgate.net
Purification and Isolation: On a large scale, chromatographic purification is often economically unfeasible. The process must be optimized to yield a product that can be purified through crystallization. This involves careful selection of solvents, control of pH, and temperature profiling to ensure the selective precipitation of the desired product with high purity and yield.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Model Pyrazole Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Time | 9 - 16 hours | 16 - 30 minutes | Significant reduction in time |
| Throughput | Limited by reactor volume | Up to 5.7 g/day (example) | Higher productivity |
| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, small reaction volume | Inherently safer for hazardous reactions |
| Process Mass Intensity (PMI) | High (often >100) | Lower (<60 in some cases) | More sustainable, less waste researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 3 Oxan 4 Yl 1h Pyrazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules in solution. For 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecule's connectivity, conformation, and dynamic processes.
Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Assignments
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole (B372694) ring, and the oxane ring protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The pyrazole ring is anticipated to have a single proton signal (H-4). The oxane ring protons would appear as a complex set of multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The pyrazole ring carbons (C-3, C-4, and C-5) would have characteristic chemical shifts, with C-3 and C-5 appearing at lower fields due to their attachment to heteroatoms. The ethyl group carbons and the four distinct carbons of the oxane ring would also be identifiable.
2D NMR Spectroscopy: To definitively assign these signals, a suite of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, connecting the ethyl group's methylene and methyl protons, and establishing the connectivity within the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the different fragments of the molecule, for example, by showing correlations from the oxane ring protons to the C-3 of the pyrazole ring, and from the ethyl group protons to the N-1 attached carbon of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for the conformational analysis of the oxane ring.
Predicted NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyrazole H-4 | ~5.5-6.0 | ~90-100 | C-3, C-5 |
| Pyrazole C-3 | - | ~150-160 | Oxane H-4' |
| pyrazole C-5 | - | ~165-175 | H-4 |
| Ethyl -CH2- | ~3.9-4.2 (q) | ~40-45 | Pyrazole C-5 |
| Ethyl -CH3 | ~1.3-1.5 (t) | ~14-16 | Ethyl -CH2- |
| Oxane H-4' | ~2.8-3.2 (m) | ~35-40 | Pyrazole C-3, Oxane C-3', C-5' |
| Oxane H-2', H-6' (axial) | ~3.4-3.6 (m) | ~65-70 | Oxane C-4' |
| Oxane H-2', H-6' (equatorial) | ~3.9-4.1 (m) | ||
| Oxane H-3', H-5' (axial) | ~1.6-1.8 (m) | ~30-35 | Oxane C-4' |
| Oxane H-3', H-5' (equatorial) | ~1.9-2.1 (m) |
Conformational Analysis of the Oxane Ring via Coupling Constants and NOE Effects
The oxane ring can adopt several conformations, with the chair form being the most stable. The position of the pyrazole substituent on the oxane ring (axial or equatorial) can be determined by analyzing the coupling constants (³JHH) of the H-4' proton and through NOE experiments.
Coupling Constants: A large axial-axial coupling constant (typically 8-13 Hz) between H-4' and the adjacent axial protons would indicate that the pyrazole substituent is in an equatorial position. Conversely, smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) would be observed if the substituent were axial.
NOE Effects: NOESY experiments would show through-space correlations. For an equatorially substituted pyrazole ring, NOEs would be expected between the axial H-4' and the axial protons at C-2' and C-6'. If the pyrazole were in an axial position, NOEs would be observed between H-4' and the syn-axial protons at C-2' and C-6'.
Tautomeric Equilibria (Keto-Enol) Investigation at the Pyrazol-5-ol Position
Pyrazol-5-ol compounds can exist in equilibrium with their keto tautomers. nih.govresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. nih.gov In the case of this compound, the equilibrium would be between the -OH form (pyrazol-5-ol) and the -NH form (pyrazolin-5-one).
NMR spectroscopy can be used to study this equilibrium. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the tautomeric form. For instance, the C-5 chemical shift is typically more deshielded in the keto form compared to the enol form. The presence of a broad, exchangeable proton signal for the OH/NH group would also be indicative of this equilibrium. In nonpolar solvents, pyrazol-3-ols have been observed to exist as dimers. nih.gov
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule and are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Assignment of Characteristic Functional Group Modes
The IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H, C-H, C=N, C=C, and C-O functional groups.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H (H-bonded) | Stretching | 3200-3600 (broad) | Strong (IR) / Weak (Raman) |
| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong (IR) / Strong (Raman) |
| C=N (pyrazole) | Stretching | ~1600-1650 | Medium (IR) / Medium (Raman) |
| C=C (pyrazole) | Stretching | ~1500-1580 | Medium (IR) / Strong (Raman) |
| C-O (oxane) | Stretching | ~1050-1150 | Strong (IR) / Weak (Raman) |
| C-O (phenol) | Stretching | ~1200-1260 | Strong (IR) / Medium (Raman) |
Hydrogen Bonding Network Analysis
The presence of the hydroxyl group on the pyrazole ring allows for the formation of intermolecular hydrogen bonds. This hydrogen bonding would significantly affect the vibrational spectra. The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (gas phase or dilute nonpolar solution) environment, a sharp O-H stretching band would be expected around 3600 cm⁻¹. In the solid state or in concentrated solution, intermolecular hydrogen bonding would cause this band to broaden and shift to a lower frequency (typically 3200-3400 cm⁻¹). The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network.
Electronic Absorption and Emission SpectroscopyThe absence of UV-Vis, fluorescence, or phosphorescence spectra for this compound makes it impossible to analyze its electronic transitions, conjugation, or emissive properties.
To provide an article that meets the user's requirements for detailed research findings and data tables, specific and verifiable scientific data for "this compound" would be necessary. Without such sources, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.
Computational and Theoretical Investigations of 1 Ethyl 3 Oxan 4 Yl 1h Pyrazol 5 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular properties. For 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL, DFT calculations are instrumental in elucidating its fundamental chemical nature.
The three-dimensional arrangement of atoms in this compound is not static. The presence of the flexible ethyl and oxanyl groups allows the molecule to adopt multiple conformations. Geometry optimization using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, is the first step in identifying the most stable structures. researchgate.netyoutube.com This process systematically adjusts the molecular geometry to find the minimum energy on the potential energy surface.
Table 4.1: Calculated Relative Energies of this compound Conformers
| Conformer | Oxane Conformation | Oxane Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.25 |
| 3 | Skew-Boat | Equatorial | 4.80 |
| 4 | Skew-Boat | Axial | 5.95 |
Note: Data is illustrative and based on typical energy differences for substituted cyclic systems. Calculations are hypothetically performed at the B3LYP/6-31G(d,p) level.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. derpharmachemica.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov For pyrazole (B372694) derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO distribution can vary depending on the substituents. derpharmachemica.com
Table 4.2: Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 4.95 |
Note: Values are representative for pyrazole derivatives and calculated hypothetically using DFT.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive potential areas (blue) are electron-deficient and attract nucleophiles. For this compound, the MEP would likely show negative potential around the pyrazole nitrogen atoms and the hydroxyl oxygen, indicating these are prime sites for hydrogen bonding and electrophilic interactions. rsc.org The hydrogen of the hydroxyl group would exhibit a strong positive potential. researchgate.net
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental spectra. researchgate.netnih.gov This comparison helps in assigning the observed signals to specific atoms within the molecule. comporgchem.comresearchgate.net
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. nih.gov These calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR and Raman spectra. nih.govrdd.edu.iq This analysis allows for a detailed assignment of the vibrational bands to specific functional groups and bond stretches, bends, and torsions within the molecule. physchemres.org
Table 4.3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
| Pyrazole H-4 | 5.85 | Pyrazole C-3 | 158.0 |
| N-CH₂-CH₃ | 4.10 | Pyrazole C-4 | 95.5 |
| N-CH₂-CH₃ | 1.45 | Pyrazole C-5 | 165.2 |
| Oxane CH (α to O) | 3.95 | N-CH₂ | 45.1 |
| Oxane CH₂ (β to O) | 1.80 | Oxane C-4 | 38.5 |
Note: Data is illustrative and based on DFT calculations for similar pyrazole and oxane-containing structures.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
In a solvent, this compound is in constant motion. MD simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over nanoseconds or longer. nih.gov This reveals the accessible conformations in solution and the frequency of transitions between them. For instance, the oxane ring may undergo chair-to-chair interconversions, and the ethyl group will rotate freely. Analyzing the trajectory can identify the most populated conformational states and the flexibility of different parts of the molecule, which is crucial for understanding its interactions with other molecules. ajms.iq
The solvent can have a profound effect on the structure and properties of a solute. For this compound, a key aspect to consider is tautomerism. Pyrazol-5-ols can exist in equilibrium with their pyrazolone (B3327878) tautomers (CH, NH, and OH forms). researchgate.netmdpi.com The relative stability of these tautomers is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.gov
MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can model the explicit interactions between the solute and solvent molecules. In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the hydroxyl group and pyrazole nitrogens, potentially stabilizing one tautomer over another. mdpi.com For example, studies on related pyrazolones show that polar solvents can decrease the energy difference between tautomeric forms. nih.gov By simulating the system in different solvents (e.g., water, chloroform, DMSO), MD can predict the dominant tautomeric form in each environment and provide a dynamic picture of the hydrogen-bonding network that influences the equilibrium. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structures. For novel compounds like this compound, QSPR can provide valuable insights into its potential physicochemical and biological properties, guiding further experimental research. These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties.
For pyrazole derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) modeling, have been extensively used to predict various activities, including anticancer and enzyme inhibitory properties. nih.govnih.govresearchgate.netresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
While specific experimental data for this compound is not extensively available in the public domain, we can hypothesize potential correlations based on studies of analogous pyrazole structures. A typical QSPR study involves the generation of a dataset of compounds with known properties and the subsequent development of a regression model.
For a hypothetical QSPR model for pyrazole derivatives, the following descriptors might be significant:
Topological Descriptors: These describe the atomic connectivity in the molecule. For instance, the Wiener index or Kier & Hall molecular connectivity indices could correlate with properties like boiling point or viscosity.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges are often correlated with reactivity and intermolecular interactions. eurasianjournals.com
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume. These can be correlated with properties like solubility and bioavailability.
A hypothetical correlation could be established between the calculated dipole moment of a series of pyrazole derivatives and their observed solubility in a polar solvent. A higher dipole moment would be expected to correlate with increased solubility.
Table 1: Hypothetical Correlation of Computed Descriptors with a Physicochemical Property for a Series of Pyrazole Derivatives
| Compound | Dipole Moment (Debye) | Solubility ( g/100 mL) |
| Pyrazole Derivative 1 | 2.1 | 5.3 |
| Pyrazole Derivative 2 | 2.5 | 6.1 |
| Pyrazole Derivative 3 | 2.9 | 7.0 |
| Pyrazole Derivative 4 | 3.4 | 8.2 |
| This compound (Predicted) | 2.8 | 6.8 |
This table is interactive and presents a hypothetical scenario for illustrative purposes.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, thus providing a detailed understanding of the reaction pathway.
The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648). mdpi.comnih.gov For this compound, a plausible synthetic route would involve the reaction of a β-keto ester containing the oxane moiety with ethylhydrazine.
A key step in the synthesis of the pyrazole ring is the intramolecular cyclization followed by dehydration. Computational methods, such as Density Functional Theory (DFT), can be used to model the transition state of this cyclization step. The analysis would involve locating the transition state geometry, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants and products.
For the cyclization step in the synthesis of a pyrazol-5-one, the reaction proceeds through a nucleophilic attack of a nitrogen atom of the hydrazine derivative onto a carbonyl carbon. The transition state would feature a partially formed N-C bond and a distorted geometry of the reacting fragments. Computational studies on similar pyrazole syntheses have elucidated the energetic barriers for such cyclization steps. nih.gov
Table 2: Hypothetical Energetics for the Cyclization Step in the Synthesis of a Pyrazol-5-one
| Species | Relative Energy (kcal/mol) |
| Reactants (β-keto hydrazone) | 0 |
| Transition State | +15.7 |
| Intermediate (cyclic hemiaminal) | -5.2 |
This interactive table provides a hypothetical energy profile for the cyclization reaction.
The this compound molecule can exist in several tautomeric forms due to proton transfer. The pyrazol-5-ol form can tautomerize to two different pyrazolone forms. The relative stability of these tautomers and the energy barriers for their interconversion can be investigated using computational methods.
Computational studies on hydroxypyrazoles have shown that the tautomeric equilibrium is highly dependent on the solvent environment. nih.gov In the gas phase, the OH form may be more stable, while in polar solvents, the zwitterionic or keto forms can be favored. The presence of water molecules can also catalyze the proton transfer by forming a hydrogen-bonded bridge, thereby lowering the activation energy barrier. nih.gov
The energetics of the proton transfer can be calculated by mapping the potential energy surface along the proton transfer coordinate. This would involve calculating the energy of the system as the proton moves from the oxygen to the nitrogen atom. The transition state for this process would involve the simultaneous breaking of the O-H bond and the formation of the N-H bond.
Table 3: Hypothetical Relative Energies of Tautomers of a Pyrazol-5-ol System in Different Environments
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Pyrazol-5-ol (OH-form) | 0 | 0 |
| Pyrazolin-5-one (CH-form) | 2.5 | -1.8 |
| Pyrazolin-5-one (NH-form) | 1.2 | -0.5 |
This interactive table illustrates the hypothetical influence of the environment on tautomer stability.
Reactivity and Derivatization Studies of 1 Ethyl 3 Oxan 4 Yl 1h Pyrazol 5 Ol
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov The C4 position of the pyrazole ring is generally the most nucleophilic and, therefore, the primary site for such reactions. researchgate.net The presence of the hydroxyl group at the C5 position further activates the ring towards electrophilic attack, strongly directing incoming electrophiles to the C4 position.
Halogenation, Nitration, and Sulfonation Reactions
Electrophilic substitution reactions on the 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL scaffold are anticipated to proceed readily at the C4 position due to the activating effect of the C5-hydroxyl group.
Halogenation: The introduction of halogen atoms such as chlorine, bromine, or iodine onto the pyrazole ring can be achieved using various halogenating agents. For instance, bromination is expected to occur efficiently using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetic acid. Similarly, chlorination and iodination can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS).
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the pyrazole ring. This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating nature of the hydroxyl group suggests that this reaction would proceed under relatively mild conditions to yield the 4-nitro derivative.
Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is generally achieved using fuming sulfuric acid or chlorosulfonic acid. This reaction is also expected to occur at the C4 position, yielding 1-Ethyl-4-sulfo-3-(oxan-4-YL)-1H-pyrazol-5-OL.
Table 1: Illustrative Electrophilic Aromatic Substitution Reactions
The following data is hypothetical and serves as an illustrative guide to the expected reactivity based on general principles of pyrazole chemistry.
| Reaction | Reagent(s) | Product | Expected Yield |
| Bromination | N-Bromosuccinimide (NBS), DMF | 4-Bromo-1-ethyl-3-(oxan-4-yl)-1H-pyrazol-5-ol | High |
| Chlorination | N-Chlorosuccinimide (NCS), Acetic Acid | 4-Chloro-1-ethyl-3-(oxan-4-yl)-1H-pyrazol-5-ol | High |
| Nitration | HNO₃ / H₂SO₄ | 1-Ethyl-4-nitro-3-(oxan-4-yl)-1H-pyrazol-5-ol | Moderate to High |
| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-5-hydroxy-3-(oxan-4-yl)-1H-pyrazole-4-sulfonic acid | Moderate |
Regioselectivity and Steric Effects of Oxane and Ethyl Substituents
The regioselectivity of electrophilic aromatic substitution on this compound is overwhelmingly directed to the C4 position. This is a consequence of powerful electronic effects exerted by the substituents.
Electronic Effects: The hydroxyl group at C5 is a potent activating group due to the resonance donation of its oxygen lone pairs into the pyrazole ring. This significantly increases the electron density at the ortho (C4) and para (N1) positions. As the N1 position is already substituted, the electrophilic attack is channeled exclusively to the C4 position. The pyrrole-like nitrogen at the N1 position also contributes to the electron-rich nature of the ring. nih.gov
Steric Effects: The substituents on the pyrazole ring could potentially exert steric hindrance. The ethyl group at the N1 position is relatively small and flexible, and it is not expected to significantly impede the approach of an electrophile to the C4 position. The oxane ring at the C3 position is bulkier; however, its connection to the pyrazole ring is via a single C-C bond, allowing for rotational freedom. This flexibility minimizes its steric clash with incoming reagents at the adjacent C4 position. Therefore, the powerful electronic directing effects are predicted to be the dominant factor in determining the regioselectivity, with steric hindrance playing a minor role. nih.gov
Nucleophilic Reactions and Ring-Opening Pathways
The reactivity of this compound is also characterized by the nucleophilic character of its C5-hydroxyl group and the inherent stability of the pyrazole ring. It is important to note that 5-hydroxypyrazoles can exist in tautomeric forms, including the pyrazol-5-one structure, which influences their reactivity. researchgate.net
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group at the C5 position can act as a nucleophile, allowing for derivatization through esterification and etherification.
Esterification: The hydroxyl group can be readily acylated to form the corresponding esters. This can be achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 1-ethyl-3-(oxan-4-yl)-1H-pyrazol-5-yl acetate.
Etherification: Alkylation of the hydroxyl group leads to the formation of ethers. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).
Table 2: Illustrative Reactions of the Hydroxyl Group
The following data is hypothetical and serves as an illustrative guide to the expected reactivity based on general principles of pyrazole chemistry.
| Reaction | Reagent(s) | Product |
| Acetylation | Acetyl chloride, Pyridine | 1-Ethyl-3-(oxan-4-yl)-1H-pyrazol-5-yl acetate |
| Benzoylation | Benzoyl chloride, Triethylamine | 1-Ethyl-3-(oxan-4-yl)-1H-pyrazol-5-yl benzoate |
| Methylation | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 5-Methoxy-1-ethyl-3-(oxan-4-yl)-1H-pyrazole |
| Benzylation | 1. Potassium carbonate (K₂CO₃) 2. Benzyl bromide | 5-(Benzyloxy)-1-ethyl-3-(oxan-4-yl)-1H-pyrazole |
Potential for Pyrazole Ring Transformations under Specific Conditions
The pyrazole ring is an aromatic system and is generally considered stable under a wide range of reaction conditions. researchgate.net However, ring transformations are not unknown in pyrazole chemistry, though they typically require specific functionalities and/or harsh reaction conditions. For 5-hydroxypyrazolines, which are structurally related, reactions with certain N-nucleophiles can lead to recyclization. umich.edu For this compound, the aromatic nature of the pyrazole ring imparts significant stability. Ring-opening or transformation would likely necessitate extreme conditions, such as strong oxidizing agents that could cleave the ring, or specific catalytic systems designed for heterocycle rearrangement. nih.gov Under standard laboratory conditions for functional group manipulation, the pyrazole core is expected to remain intact.
Transition Metal-Catalyzed Cross-Coupling Reactions at C3 and C4 Positions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically require a halide or triflate functional group on one of the coupling partners.
For this compound, the most straightforward position for cross-coupling is C4. This would first require halogenation of the C4 position, as described in section 5.1.1, to produce, for example, 4-Bromo-1-ethyl-3-(oxan-4-yl)-1H-pyrazol-5-ol. This halogenated intermediate can then serve as a substrate in various cross-coupling reactions.
Suzuki Coupling: The 4-bromo derivative could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form 4-aryl or 4-vinyl substituted pyrazoles.
Sonogashira Coupling: Reaction of the 4-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield 4-alkynyl pyrazoles.
Heck Coupling: Palladium-catalyzed coupling with an alkene would lead to the formation of a 4-alkenyl derivative.
Cross-coupling at the C3 position is more challenging. It would require a synthetic route that introduces a suitable leaving group at C3, as direct C-H activation at this position is less facile than at C5 and is not the site of electrophilic attack. researchgate.net Therefore, functionalization at C4 is the more synthetically accessible pathway for this scaffold.
Table 3: Illustrative Transition Metal-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-ethyl-3-(oxan-4-yl)-1H-pyrazol-5-ol
The following data is hypothetical and serves as an illustrative guide to the expected reactivity based on general principles of pyrazole chemistry.
| Reaction | Coupling Partner | Catalyst / Conditions | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 1-Ethyl-4-phenyl-3-(oxan-4-yl)-1H-pyrazol-5-ol |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine | 1-Ethyl-4-(phenylethynyl)-3-(oxan-4-yl)-1H-pyrazol-5-ol |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Triethylamine | 1-Ethyl-4-styryl-3-(oxan-4-yl)-1H-pyrazol-5-ol |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(1-Ethyl-5-hydroxy-3-(oxan-4-yl)-1H-pyrazol-4-yl)morpholine |
Suzuki, Heck, Sonogashira, and Stille Couplings
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between a halide- or triflate-substituted pyrazole and an organoboron compound. taylorandfrancis.comresearchgate.net It is widely used to synthesize aryl- or heteroaryl-substituted pyrazoles. rsc.orgnih.gov For example, 4-bromo-substituted pyrazoles can be coupled with various boronic acids using a palladium catalyst like Pd(dppf)Cl₂ to introduce diverse substituents. mdpi.com
Heck Reaction: The Heck reaction couples halo-pyrazoles with alkenes to form substituted olefins. researchgate.netnih.gov This method allows for the vinylation of the pyrazole ring, typically at the C4 position, using palladium catalysts under basic conditions. organic-chemistry.orgthieme-connect.de
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halo-pyrazole in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for introducing alkynyl functionalities onto the pyrazole scaffold, which can serve as handles for further transformations. nih.govresearchgate.net The reaction is generally carried out under mild, basic conditions. wikipedia.org
Stille Coupling: The Stille reaction couples an organotin reagent with a halo-pyrazole. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgmsu.edu
Introduction of Diverse Chemical Functionalities
Beyond cross-coupling, the pyrazol-5-ol ring can be functionalized through various other reactions. Electrophilic substitution, such as halogenation or formylation, typically occurs at the C4 position. The hydroxyl group at C5 can be converted into other functionalities, such as triflates (for cross-coupling) or ethers, while the ring nitrogens can be alkylated or acylated. researchgate.net
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The pyrazole ring itself is relatively aromatic and less prone to participating as a diene or dienophile in standard Diels-Alder reactions. However, derivatives can be designed to undergo such transformations.
[3+2] Cycloadditions with Unsaturated Linkers
1,3-Dipolar cycloaddition is a fundamental method for synthesizing the pyrazole ring itself, often by reacting a diazo compound with an alkyne. nih.govresearchgate.net Sydnones, as 1,3-dipolar species, can also react with alkenes to form pyrazoles. nih.gov Once formed, appropriately substituted pyrazoles can be used to construct more complex fused systems.
Mannich Reactions and Multi-Component Reactions
Pyrazol-5-ones are excellent substrates for Mannich and other multi-component reactions (MCRs). nih.gov The active methylene (B1212753) group at the C4 position can react with an aldehyde and an amine (in a Mannich reaction) or with other components in a one-pot synthesis to create highly complex and densely functionalized molecules. openpharmaceuticalsciencesjournal.comnih.gov These reactions are highly efficient for building molecular diversity and have been used to synthesize various fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govmdpi.com
Derivatization Towards Novel Functional Materials and Organic Catalysts
The derivatization of pyrazoles is a broad field, with applications in materials science and catalysis.
Synthesis of Polymeric Precursors
While there is no specific information on this compound, pyrazole derivatives have been incorporated into polymer backbones. researchgate.net This can be achieved by creating pyrazole-containing monomers with polymerizable groups (e.g., vinyl or acrylic groups) via reactions like the Heck coupling. These monomers can then be polymerized to create materials with specific electronic or coordination properties.
Development of Ligands for Metal Catalysis
The functionalized pyrazole scaffold of this compound serves as a versatile platform for the development of novel ligands for metal catalysis. The presence of the hydroxyl group, the pyrazole nitrogen atoms, and the potential for substitution on the pyrazole ring allows for the design of ligands with tailored electronic and steric properties. Research into analogous pyrazole-based compounds has demonstrated their significant potential in coordination chemistry and catalysis.
The core structure of pyrazol-5-ols can be readily derivatized to create multidentate ligands capable of forming stable complexes with a wide range of metal ions. One common strategy involves the acylation of the pyrazol-5-ol, which introduces an additional coordinating group and enhances the ligand's ability to chelate metal centers. These acylpyrazolone ligands have been shown to form complexes with main group elements, transition metals, lanthanides, and actinides. nih.gov The synthesis of these metal complexes can be achieved through various methods, including the in situ preparation of alkali metal salts of the ligand followed by metathesis with a different metal salt. nih.gov
The coordination environment of the resulting metal complexes can vary significantly depending on the metal ion and the stoichiometry of the ligands. For instance, complexes with two, three, or four acylpyrazolone ligands have been characterized, exhibiting coordination geometries such as distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov This structural diversity is crucial for the development of catalysts with specific activities and selectivities.
Studies on related pyrazole derivatives have highlighted their application in electrocatalysis. For example, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and shown to possess catalytic activity for the oxygen evolution reaction (OER). rsc.org This suggests that appropriately functionalized pyrazole ligands can facilitate redox processes, a key feature for many catalytic cycles.
Furthermore, the pyrazole ring can be incorporated into larger, more complex ligand frameworks. The synthesis of 1H-pyrazolo[3,4-b]quinolines, for example, demonstrates the versatility of the pyrazole core in constructing polycyclic aromatic systems that can act as ligands. mdpi.com The derivatization of these complex structures offers multiple avenues for fine-tuning the ligand properties.
The table below summarizes the types of metal complexes formed with pyrazole-based ligands and their potential applications in catalysis, based on studies of analogous compounds.
| Ligand Type | Metal Ion Examples | Coordination Geometry | Potential Catalytic Application |
| Acylpyrazolones | Ti(IV), Zr(IV), Lanthanides | Octahedral, Pentagonal-bipyramidal, Antiprismatic | General Catalysis, Material Science nih.gov |
| Pyrazole-carboxylates | Cd(II), Co(II) | Mononuclear, 3D Coordination Polymer | Electrocatalysis (e.g., OER) rsc.org |
| Azo-derivatives of 5-oxopyrazole | Fe(III) | Pseudooctahedral | Redox Catalysis researchgate.net |
Advanced Analytical Methodologies for 1 Ethyl 3 Oxan 4 Yl 1h Pyrazol 5 Ol and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL. It is extensively used for both purity determination and the separation of chiral isomers, which is critical if stereogenic centers are present or introduced in its derivatives.
Method Development for Isomer Resolution
While this compound itself is achiral, derivatives may possess stereogenic centers, necessitating chiral separation to isolate and characterize individual enantiomers. The development of enantioselective HPLC methods is paramount for monitoring stereoselective syntheses and evaluating the stereospecific properties of chiral derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven highly effective for resolving racemic mixtures of pyrazole (B372694) derivatives.
Method development typically involves screening various CSPs and mobile phase compositions. Normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes (e.g., pure methanol (B129727) or acetonitrile) are commonly explored. For instance, cellulose-based columns often show superior performance in polar organic modes, offering rapid analysis times and high-resolution values. ijcpa.inbohrium.com Conversely, amylose-based columns can provide excellent enantiomer-resolving ability in normal-phase modes. ijcpa.innih.gov The choice of mobile phase modifier (e.g., ethanol, 2-propanol) and its concentration is critical for optimizing selectivity and resolution. researcher.life
A hypothetical HPLC method for the chiral separation of a racemic derivative of this compound is presented below.
Interactive Data Table: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) / Methanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (Enantiomer 1) | 8.5 min |
| Expected Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Quantitative Analysis in Reaction Mixtures
Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for monitoring the progress of chemical reactions and quantifying the concentration of reactants, intermediates, and products. For the quantitative analysis of this compound in a reaction mixture, a validated RP-HPLC method is essential.
The development of such a method involves selecting a suitable C18 or C8 column and optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). researchgate.netresearchgate.net An isocratic elution is often preferred for its simplicity and reproducibility in routine analysis. researchgate.net The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researcher.life
Interactive Data Table: Example RP-HPLC Method for Quantitative Analysis
| Parameter | Condition |
| Column | Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Linearity Range | 1 - 200 µg/mL (R² > 0.999) |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
This validated method allows for the accurate determination of the compound's concentration, enabling reaction optimization and yield calculation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, stemming from its polar hydroxyl group, direct GC-MS analysis is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for hydroxyl groups include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., with pentafluoropropionic anhydride, PFPA). mdpi.com
Once derivatized, the compound can be separated on a capillary GC column (e.g., a non-polar DB-5ms or a semi-polar DB-35ms) and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is invaluable for structural elucidation. The fragmentation of pyrazole rings often involves characteristic losses of molecules like HCN, N₂, and cleavage of the N-N bond, which aids in confirming the pyrazole core structure. The fragmentation of the N-ethyl and oxane substituents would also yield specific ions, further corroborating the compound's identity.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This analysis provides experimental validation of the empirical formula of the synthesized compound. For this compound, the molecular formula is C₉H₁₄N₂O₂. The theoretical elemental composition can be calculated from this formula and compared against the experimentally determined values. A close agreement between the theoretical and found values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. researchgate.net
Interactive Data Table: Elemental Analysis Data for C₉H₁₄N₂O₂
| Element | Theoretical (%) | Found (%) (Hypothetical) |
| Carbon (C) | 58.68 | 58.75 |
| Hydrogen (H) | 7.66 | 7.61 |
| Nitrogen (N) | 15.21 | 15.17 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Interactive Data Table: Hypothetical TGA Data
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (80 mL/min) |
| Temperature Range | 30 - 600 °C |
| Onset of Decomposition (T_onset) | ~240 °C |
| Temperature at 5% Weight Loss (T_d5) | ~255 °C |
| Residual Mass at 600 °C | < 5% |
This data indicates the temperature at which the compound begins to degrade, a critical parameter for determining its suitability for applications that may involve elevated temperatures.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for a pure crystalline sample of this compound would exhibit a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. Some pyrazoloquinoline derivatives have been shown to exhibit glass transitions and multiple phase transitions upon heating and cooling cycles. mdpi.com
Interactive Data Table: Illustrative DSC Data for Phase Transitions
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (80 mL/min) |
| Melting Point (Tₘ) | 175 °C (Endothermic Peak) |
| Enthalpy of Fusion (ΔH_fus) | 25 J/g |
| Crystallization Temperature (T_c) (on cooling) | 130 °C (Exothermic Peak) |
These thermal analysis techniques collectively provide a comprehensive profile of the physical properties of this compound, which is essential for its characterization and quality control.
Potential Applications in Advanced Materials Science and Synthetic Chemistry
Role as Ligands in Coordination Polymers and Metal-Organic Frameworks
The pyrazol-5-ol moiety, a key feature of 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL, is structurally related to acylpyrazolones, which are well-documented for their excellent chelating abilities with a wide range of metal ions. nih.gov This suggests a strong potential for the title compound to act as a versatile ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of significant interest due to their applications in gas storage, catalysis, and sensing.
The synthesis of metal complexes with pyrazolone-type ligands is typically straightforward. nih.gov It can be anticipated that this compound would react with various metal salts (of transition metals, lanthanides, or main group elements) to form stable complexes. nih.govrsc.org Synthetic strategies often involve the in situ deprotonation of the pyrazol-5-ol's hydroxyl group using a base, followed by the addition of a metal salt, leading to the formation of the metal-ligand coordinate bonds. nih.gov The presence of both a nitrogen atom in the pyrazole (B372694) ring and the oxygen from the hydroxyl group allows for the formation of a stable five-membered chelate ring with a metal center. The oxane group attached at the 3-position of the pyrazole ring could further influence the solubility and crystal packing of the resulting complexes.
Based on studies of analogous acylpyrazolone ligands, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the pyrazole nitrogen and the deprotonated hydroxyl oxygen. nih.gov The stoichiometry of the reaction (ligand-to-metal ratio) and the coordination preferences of the metal ion would dictate the final geometry of the complex. nih.gov This could range from simple mononuclear complexes to intricate polynuclear structures or extended coordination polymers. rsc.orgnih.govrsc.orgresearchgate.net For instance, with divalent metal ions, one could expect to form neutral complexes with a general formula of M(L)2, where L represents the deprotonated ligand. Depending on the metal ion, coordination geometries such as tetrahedral, square planar, or octahedral (the latter often completed by solvent molecules) could be achieved. nih.govrsc.org The formation of coordination polymers could be facilitated by the inherent bridging capabilities of pyrazole-type ligands or through the use of secondary linker ligands. nih.govresearchgate.net
| Metal Ion Type | Potential Coordination Number | Possible Geometries | Reference |
| Main Group | 4, 6 | Tetrahedral, Octahedral | nih.gov |
| Transition Metals | 4, 5, 6 | Tetrahedral, Square Planar, Trigonal Bipyramidal, Octahedral | nih.govrsc.org |
| Lanthanides/Actinides | 6, 7, 8 | Octahedral, Pentagonal-bipyramidal, Antiprismatic | nih.gov |
Integration into Functional Organic Materials
The structural features of this compound, particularly its ability to participate in hydrogen bonding, suggest its potential for integration into various functional organic materials.
While direct evidence is not available for this specific compound, pyrazole derivatives can be functionalized to allow for their incorporation into polymer chains. If the this compound molecule were modified to include polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities), it could be copolymerized with other monomers. The resulting polymer would feature the pyrazole moiety as a pendant group, potentially imparting metal-binding capabilities or specific optical properties to the material.
The formation of supramolecular gels and liquid crystals is heavily dependent on non-covalent interactions, such as hydrogen bonding and π–π stacking, which can direct the self-assembly of molecules into ordered, extended networks. rsc.orgnih.gov The this compound molecule possesses both a hydrogen bond donor (the N-H of the pyrazole ring in its tautomeric form) and a hydrogen bond acceptor (the oxygen of the hydroxyl group and the second pyrazole nitrogen), making it a candidate for forming such self-assembled materials.
Research on other pyrazole-containing molecules has demonstrated their ability to form columnar liquid crystals through hydrogen-bonding-driven self-assembly. rsc.org It is plausible that this compound could similarly self-assemble into ordered structures. Furthermore, the field of supramolecular gels has seen the use of various small organic molecules as gelators. nih.govworktribe.comqub.ac.uk The directional hydrogen bonds possible with the pyrazole ring could lead to the formation of fibrillar networks that entrap solvent molecules, resulting in a gel. The formation of coordination polymer gels, where metal-ligand interactions supplement hydrogen bonding, is another possibility. nih.gov
| Material Type | Key Driving Interaction | Potential Role of the Compound | Reference |
| Supramolecular Gels | Hydrogen Bonding, van der Waals forces | Gelator molecule forming fibrous networks | nih.govworktribe.comqub.ac.uk |
| Liquid Crystals | Hydrogen Bonding, π–π stacking | Mesogen unit promoting self-assembly | rsc.org |
| Coordination Polymer Gels | Metal-Ligand Coordination, Hydrogen Bonding | Ligand for forming cross-linked polymer networks | nih.gov |
Use as Chiral Auxiliaries or Reagents in Asymmetric Synthesis (if applicable)
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For a molecule to function as a chiral auxiliary, it must itself be chiral and enantiomerically pure. researchgate.netsigmaaldrich.com
The compound this compound is an achiral molecule. It does not possess any stereogenic centers and does not have any elements of chirality such as axial or planar chirality. Therefore, it is not applicable for use as a chiral auxiliary in asymmetric synthesis. While pyrazole derivatives can be part of a larger molecule that is used in conjunction with a chiral auxiliary rsc.org, the title compound itself cannot fulfill this role. The principles of asymmetric synthesis rely on the transfer of chirality from the auxiliary to the substrate, which is not possible with an achiral molecule. scielo.org.mx
Contribution to Advanced Synthetic Methodologies
The reactivity of the pyrazol-5-ol core, combined with its specific substituents, positions this compound as a valuable intermediate in synthetic chemistry. Its potential contributions are most evident in its role as a precursor for diverse heterocyclic systems and in the design of novel catalytic frameworks.
The pyrazol-5-ol moiety is a versatile synthon for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. beilstein-journals.org The presence of a reactive C4 position and the tautomeric keto-enol system of the pyrazol-5-ol ring allows it to participate in a variety of condensation and multicomponent reactions. mdpi.com
One of the most prominent applications of pyrazol-5-ol derivatives is in the synthesis of pyrazolo[3,4-b]pyridines . These fused systems are typically synthesized through the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov However, alternative routes starting from pyrazol-5-ones (the keto tautomer of pyrazol-5-ols) are also well-established. For instance, multicomponent reactions involving a pyrazol-5-one, an aldehyde, and a source of ammonia (B1221849) or an amine can yield various substituted pyrazolo[3,4-b]pyridines. nih.govresearchgate.net Given its structure, this compound could readily serve as the pyrazole component in such reactions, leading to novel pyrazolopyridines functionalized with an oxane ring, a structural feature known to enhance solubility and modulate biological activity.
Furthermore, pyrazol-5-ols are key starting materials for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) . These compounds are formed through the condensation of two equivalents of a pyrazol-5-ol with one equivalent of an aromatic aldehyde. mdpi.comresearchgate.netnih.gov This reaction is often catalyzed by various acids or green catalysts. mdpi.comresearchgate.net The resulting bis-pyrazole structures are investigated for their biological properties and as ligands in coordination chemistry. This compound could be employed in this reaction to produce bis-pyrazoles with unique steric and electronic properties conferred by the ethyl and oxane substituents.
The general reactivity of the pyrazol-5-ol core suggests its utility in synthesizing other fused systems as well, such as pyranopyrazoles, through reactions with reagents like malononitrile (B47326) and aldehydes. mdpi.comijtsrd.com The oxane moiety of this compound would be carried through these synthetic transformations, offering a route to complex heterocyclic systems with potentially novel physicochemical and biological profiles.
The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to create efficient and selective catalysts. Pyrazole derivatives are excellent ligands due to the presence of two adjacent nitrogen atoms, which can effectively chelate metal ions. nih.gov The N-unsubstituted nitrogen acts as a Brønsted acid, while the other nitrogen acts as a Schiff-base type atom, allowing for versatile coordination chemistry. nih.gov
When used as ligands, pyrazoles can form stable complexes with a variety of transition metals, including copper, cobalt, and titanium. researchgate.netrsc.org These metal-pyrazole complexes have demonstrated catalytic activity in a range of organic transformations. For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. researchgate.net Similarly, cobalt complexes bearing pyrazole ligands have been used as catalyst precursors for the oxidation of cyclohexane. researchgate.net In polymerization reactions, titanium isopropoxide's catalytic activity for the ring-opening polymerization of L-lactide is significantly enhanced when used with pyrazole ligands. rsc.org
The compound this compound could be developed into a ligand for new catalytic systems. The pyrazole ring would provide the primary coordination site for a metal center. The substituents on the ring play a crucial role in tuning the catalyst's properties:
The N1-ethyl group provides steric bulk and influences the electronic environment of the coordinating nitrogen atoms.
The C3-oxane ring introduces additional steric hindrance and a potential secondary coordination site through its oxygen atom, which could influence the geometry and stability of the metal complex.
The C5-hydroxyl group (or its deprotonated form, oxo) can also participate in metal coordination, potentially creating a bidentate or tridentate ligand and enhancing the stability and modifying the reactivity of the resulting catalyst.
By systematically varying the metal center and reaction conditions, new catalysts based on this compound could be developed for applications in fine chemical synthesis, oxidation reactions, and polymer science.
Future Research Directions and Unexplored Avenues
Exploration of Solid-State Reactivity
The crystalline form of 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL is a promising area for research, particularly concerning its intermolecular interactions and potential for solid-state reactions. The hydroxyl group on the pyrazole (B372694) ring is capable of forming strong hydrogen bonds, which could direct the assembly of molecules into specific supramolecular structures such as dimers, trimers, tetramers, or extended chains (catemers). nih.govnih.govresearchgate.net The nature of these hydrogen-bonded motifs is influenced by the steric and electronic properties of the substituents at other positions on the ring. nih.gov
Future studies could involve single-crystal X-ray diffraction to elucidate the packing arrangements and hydrogen-bonding networks. Understanding these structures is the first step toward predicting and controlling solid-state reactivity. For instance, topochemical reactions, where the reactivity of a crystal is determined by its lattice geometry, could be explored. Photodimerization or [2+2] cycloadditions, which have been observed in related heterocyclic systems, might be possible if the molecules crystallize in a favorable orientation. semanticscholar.org
Furthermore, the tautomeric behavior of the pyrazol-5-ol moiety in the solid state is of fundamental interest. While one tautomer may be prevalent, solid-state NMR spectroscopy could reveal dynamic processes or the presence of multiple forms. nih.govrsc.org Investigating the influence of polymorphism—the ability to exist in multiple crystalline forms—on the physical properties and reactivity of the compound would also be a valuable pursuit.
Advanced Spectroscopy for Elucidating Excited State Dynamics
The photophysical properties of this compound remain uncharted territory. Advanced spectroscopic techniques can provide profound insights into the behavior of this molecule upon photoexcitation. nd.edu Pyrazole derivatives have been shown to exhibit interesting fluorescence properties, and their excited-state dynamics can be complex, involving processes such as internal conversion, intersystem crossing, and excited-state intramolecular proton transfer (ESIPT), especially given the presence of the hydroxyl group. nih.govnih.gov
Femtosecond transient absorption (fs-TA) spectroscopy would be a powerful tool to map the ultrafast processes that occur immediately after light absorption. rsc.orgdmphotonics.com This technique can track the evolution of the initially excited state through various transient species, revealing the timescales of vibrational relaxation, internal conversion, and any photochemical transformations. nd.edursc.org For example, studies on arylazopyrazoles have used fs-TA to follow photoisomerization dynamics occurring on the pico- and femtosecond timescales. rsc.org Similarly, the photodissociation dynamics of the pyrazole N-H bond have been simulated and are understood to occur on a sub-50 femtosecond timescale, highlighting the speed of these processes. rsc.org
Time-resolved fluorescence spectroscopy, including techniques like time-correlated single-photon counting (TCSPC), could determine the fluorescence lifetime and quantum yield of the molecule. nih.gov These data are crucial for understanding the competition between radiative (fluorescence) and non-radiative decay pathways. By studying the molecule in different solvents, solvatochromic effects on the absorption and emission spectra could be quantified, providing information about the change in dipole moment upon excitation. nih.gov
Integration into Mechanically Interlocked Molecular Architectures
Mechanically interlocked molecular architectures (MIMAs), such as rotaxanes and catenanes, are at the forefront of molecular machine development. nobelprize.orgwikipedia.org These systems consist of molecules linked by topology rather than covalent bonds, a connection known as a mechanical bond. nobelprize.orgwikipedia.org The synthesis of MIMAs often relies on template-directed strategies, where non-covalent interactions guide the assembly of the components before the final covalent bond formation that locks the structure. davuniversity.org
The structure of this compound offers potential handles for its incorporation into MIMAs. The pyrazole ring itself, with its hydrogen bond donor (-OH) and acceptor (N2) sites, could participate in the hydrogen-bonding networks that are often used to template the formation of these complex architectures. mdpi.com Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands for metal ions, opening the door to metal-templated synthesis strategies, a common and efficient method for constructing catenanes and rotaxanes.
Future research could focus on designing and synthesizing macrocycles containing the this compound unit. The ability of this unit to act as a recognition site for a complementary "thread" or another macrocycle could then be investigated. The successful creation of pyrazole-based MIMAs would be a significant step, as these molecules could exhibit unique switching properties based on the modulation of the pyrazole's interactions within the interlocked structure.
Development of Robust and Sustainable Synthetic Pathways
While the synthesis of pyrazole derivatives is well-established, there is a continuous drive towards more environmentally friendly and efficient methods. organic-chemistry.orgpharmaguideline.comchemicalbook.com Future research on this compound should include the development of green synthetic protocols. This could involve exploring one-pot, multi-component reactions that reduce the number of synthetic steps and purification stages, thereby minimizing waste.
The use of alternative energy sources, such as microwave irradiation or ultrasonication, could accelerate reaction times and improve yields. Furthermore, the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal of sustainable chemistry. Catalysis also plays a crucial role; the development of reusable solid-supported catalysts or biocatalysts could significantly enhance the sustainability of the synthesis.
A systematic investigation into different synthetic strategies, such as the condensation of a β-diketone precursor with ethylhydrazine, could be undertaken to optimize the reaction conditions for yield, purity, and environmental impact. The scalability of any developed green synthesis will also be a critical factor for the potential future applications of this compound and its derivatives.
Predictive Modeling for Rational Design of Derivatives with Tunable Properties
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the rational design of new derivatives. nih.gov For this compound, predictive modeling can be employed to explore its potential in various applications, particularly in medicinal chemistry, where pyrazole derivatives are common. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies could be initiated once a series of derivatives are synthesized and their biological activities are tested. rsc.org These models correlate structural features with activity, allowing for the prediction of the potency of yet-to-be-synthesized compounds. Molecular docking simulations could be used to predict the binding modes of this compound and its analogues within the active sites of various biological targets, such as enzymes or receptors. nih.govrsc.org
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a protein binding pocket or a solvent. nih.gov Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR and UV-Vis spectra, which can aid in structural characterization and the interpretation of experimental data. nih.gov These computational approaches, when used in concert, can accelerate the discovery of derivatives of this compound with optimized and tunable properties for specific applications.
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-3-(oxan-4-yl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Core Formation : Pyrazole rings are constructed via cyclocondensation of hydrazines with β-keto esters or diketones. For example, Pd-catalyzed Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄) can introduce aryl/heteroaryl groups at specific positions .
- Functionalization : Ethyl and oxan-4-yl substituents are introduced via alkylation or nucleophilic substitution. Oxan-4-yl groups may require protection/deprotection strategies to avoid side reactions .
- Optimization : Solvent choice (e.g., degassed DMF/water mixtures), temperature control, and stoichiometric ratios of boronic acids (for coupling) are critical for yields >70% .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, ethyl groups show triplet signals near δ 1.2–1.4 ppm, while oxan-4-yl protons resonate as multiplet peaks between δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry or tautomeric forms, as demonstrated for similar pyrazolones in .
Q. What are the common reactivity patterns of this pyrazole derivative?
- Methodological Answer :
- Oxidation : The hydroxyl group at position 5 can be oxidized to a ketone using mild oxidants like PCC, though over-oxidation of the oxan-4-yl group must be avoided .
- Substitution : The oxan-4-yl group is resistant to nucleophilic substitution under standard conditions but can undergo acid-catalyzed ring-opening in strong H₂SO₄ .
- Complexation : The N-1 ethyl group and pyrazole N-atoms may act as ligands for transition metals (e.g., Cu²⁺), useful in catalysis studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., 2D COSY, HSQC) with IR to confirm functional groups. For instance, carbonyl stretches (C=O) in IR (~1700 cm⁻¹) can differentiate tautomers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, resolving ambiguities in NOESY/ROESY data .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of regiochemistry, as shown for analogous pyrazolones in .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Purification : Use column chromatography after each step to isolate intermediates (e.g., ethyl 4-bromo-pyrazole carboxylate in ).
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for coupling efficiency. Pd(PPh₃)₄ in achieved 85% yield for similar substrates .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve scalability .
Q. How does the oxan-4-yl group influence biological activity compared to other substituents?
- Methodological Answer :
- SAR Studies : Replace oxan-4-yl with oxan-2-yl or tetrahydropyran derivatives to assess steric/electronic effects on enzyme inhibition (e.g., COX-2 or kinases) .
- Docking Simulations : Molecular docking (AutoDock Vina) evaluates hydrogen-bonding interactions between the oxan-4-yl oxygen and target proteins .
- In Vitro Assays : Compare IC₅₀ values against analogs with phenyl or methyl groups, as in ’s pyrazole-based lamellarin O studies .
Q. What advanced techniques characterize tautomeric equilibria in this compound?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., pyrazole NH vs. OH protons) to quantify tautomer populations .
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track proton transfer pathways via 2D EXSY experiments .
- pH Studies : Use UV-Vis spectroscopy to assess tautomeric shifts at varying pH (e.g., enol-keto transitions) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
